molecular formula C21H28O3 B4301062 17-hydroxypregna-4,6-diene-3,20-dione

17-hydroxypregna-4,6-diene-3,20-dione

Cat. No. B4301062
M. Wt: 328.4 g/mol
InChI Key: JBVNBBXAMBZTMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 17-Hydroxypregna-4,6-diene-3,20-dione involves multiple steps, starting from androsta-1,4-diene-3,17-dione, a derivative of cholesterol. One notable method includes the ethynylation of the 17-ketone, followed by epimerization and conversion of the ethynyl group to the desired 20-keto pregnane structure. This process yields a significant intermediate for the synthesis of prednisolone and similar corticosteroids with a relatively high overall yield of about 54% (Nitta et al., 1985). Additionally, microbial transformation and chemical modifications are applied to obtain specific derivatives and isomers, expanding the versatility and application of this compound in medicinal chemistry (García-Martínez et al., 1993), (Knight, 1980).

Molecular Structure Analysis

17-Hydroxypregna-4,6-diene-3,20-dione consists of a complex structure with multiple functional groups, including hydroxyl and keto groups, which are crucial for its reactivity and further chemical transformations. The crystal structure analysis reveals an arrangement of four rings, including three six-membered rings and one five-membered ring, exhibiting specific conformational characteristics relevant to its chemical behavior and interaction with other molecules (Soriano-Garcia et al., 2010).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including halogenation, hydrogenation, and microbial transformations, allowing for the synthesis of a wide range of corticosteroids with differing properties. These reactions are instrumental in altering the molecular structure to achieve desired pharmacological effects and improve the compound's utility in medical applications (García-Martínez et al., 1993), (Marcos-Escribano et al., 2009).

Scientific Research Applications

Bioactive Compounds in Plants

  • Bioactive Pregnanes in Nerium Oleander : Research has identified bioactive pregnanes, including 17-hydroxypregna-4,6-diene-3,20-dione derivatives, in Nerium oleander. These compounds exhibit significant anti-inflammatory and cytotoxic activities, making them potentially useful in medical research and drug development (Bai et al., 2007).

Steroid Derivatives Synthesis

  • Synthesis of Progesterone Derivatives : A study on the synthesis of new progesterone derivatives, including variations of 17-hydroxypregna-4,6-diene-3,20-dione, demonstrated their potential as 5α-reductase inhibitors. Such research contributes to understanding hormonal regulation and could aid in the development of new treatments for hormone-related conditions (Ramírez et al., 2005).

Microbial Biotransformation

  • Microbial Transformation of Steroids : Microorganisms like Aspergillus niger and Cephalosporium aphidicola have been used to biotransform E-guggulsterone, a compound related to 17-hydroxypregna-4,6-diene-3,20-dione, into various hydroxyl derivatives. This demonstrates the potentialof microbial processes in modifying and creating novel steroid derivatives with potential therapeutic applications (Atta-ur-rahman et al., 1998).

Pharmacological Activities

  • Androgenic and Anti-androgenic Effects : Research on progesterone derivatives with different halogens as substituents at the C-6 position, closely related to 17-hydroxypregna-4,6-diene-3,20-dione, revealed their androgenic and anti-androgenic activities. This study contributes to understanding how structural variations in steroids can affect their biological activities, offering insights for developing new pharmaceutical agents (Cabeza et al., 1999).

Steroid Hormone Research

  • Modified Steroid Hormones : The preparation and analysis of various steroidal-2-acetoxy-4,6-dien-3-ketones, structurally related to 17-hydroxypregna-4,6-diene-3,20-dione, contribute to the broader field of steroid hormone research. Understanding these modifications enhances knowledge about steroid hormone synthesis and function, which is crucial in both biological research and medicine (Butcher et al., 1966).

Safety and Hazards

When handling 17-Hydroxypregna-4,6-diene-3,20-dione, it is recommended to wear protective eyewear, clothing, and gloves to avoid skin contact . If toxic or irritating substances are produced during the experiment, it may be necessary to complete the operation inside a glove box to avoid harm to the experimenter .

properties

IUPAC Name

17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVNBBXAMBZTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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